Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol
Description
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol is a complex bicyclic monoterpene alcohol characterized by a rigid norbornane-like framework (1,6-methano bridge), three methyl substituents at positions 2, 4a, and 8a, and a hydroxyl group at position 4. Its molecular formula is C₁₃H₂₂O, with a molar mass of 194.31 g/mol. While specific experimental data for this compound are scarce in publicly available literature, its structural analogs—such as decahydro-1-naphthol (CAS 529-32-8)—provide a basis for comparative analysis .
Properties
CAS No. |
94132-59-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3,6,8-trimethyltricyclo[5.3.1.03,8]undecan-2-ol |
InChI |
InChI=1S/C14H24O/c1-9-4-6-14(3)12(15)10-5-7-13(14,2)11(9)8-10/h9-12,15H,4-8H2,1-3H3 |
InChI Key |
BWHOSYVFAXOIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the ring systems, followed by functional group modifications to introduce the hydroxyl group. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Scientific Research Applications
Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with other molecules. The compound’s ring systems provide a stable framework that can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound differs from decahydro-1-naphthol (CAS 529-32-8) in three key aspects:
Substituents : The presence of three methyl groups introduces steric hindrance and increases hydrophobicity.
Bridge System: The 1,6-methano bridge creates a bicyclic structure, reducing conformational flexibility.
Physicochemical Properties
The table below contrasts theoretical or inferred properties of Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalen-5-ol with experimental data from decahydro-1-naphthol :
Stereochemical Considerations
The 1,6-methano bridge imposes distinct stereochemical constraints absent in decahydro-1-naphthol. For example, the bridge likely enforces a endo or exo configuration, influencing intermolecular interactions and crystallization behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
